molecular formula C5H11ClFN B1334165 3-Fluoropiperidine hydrochloride CAS No. 737000-77-0

3-Fluoropiperidine hydrochloride

Cat. No.: B1334165
CAS No.: 737000-77-0
M. Wt: 139.6 g/mol
InChI Key: RDJUBLSLAULIAT-UHFFFAOYSA-N
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Description

3-Fluoropiperidine hydrochloride: is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The introduction of a fluorine atom at the third position of the piperidine ring significantly alters its chemical and physical properties, making it a valuable compound in various scientific and industrial applications. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. For instance, 3-chloropiperidine can be reacted with a fluoride source such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield 3-fluoropiperidine. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropiperidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to other fluorinated piperidine derivatives.

    Substitution: The nitrogen atom in the piperidine ring can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO), and other polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various alkylating or acylating agents.

Major Products Formed

    Nucleophilic Substitution: Various fluorinated derivatives depending on the nucleophile used.

    Oxidation: N-oxides and other oxidized products.

    Reduction: Reduced fluorinated piperidine derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

3-Fluoropiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Employed in the study of fluorinated analogs of biologically active molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoropyrrolidine hydrochloride
  • 4-Fluoropiperidine hydrochloride
  • 3,3-Difluoropiperidine hydrochloride
  • 4-(Trifluoromethyl)piperidine hydrochloride

Uniqueness

3-Fluoropiperidine hydrochloride is unique due to the specific position of the fluorine atom on the piperidine ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where other fluorinated piperidines may not be as effective.

Properties

IUPAC Name

3-fluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJUBLSLAULIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116574-75-5, 737000-77-0
Record name 3-Fluoropiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Fluoropiperidine HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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